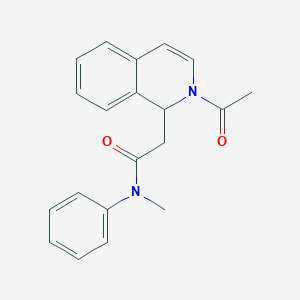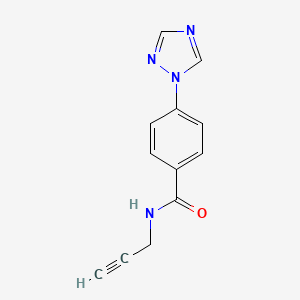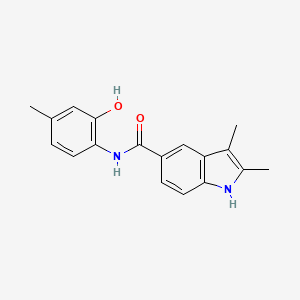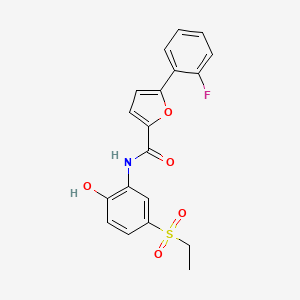
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide, also known as AQ-I, is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has been studied extensively for its biological activities.
作用机制
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide involves the modulation of various signaling pathways in the cell. It inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also activates the caspase pathway, which leads to apoptosis in cancer cells. In neurodegenerative disorders, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide reduces oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the activation of microglial cells. In pain management, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide inhibits the transmission of pain signals by inhibiting the activity of NMDA receptors and reducing the release of glutamate.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been shown to possess various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. In neurodegenerative disorders, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide reduces oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the activation of microglial cells. In pain management, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide inhibits the transmission of pain signals by inhibiting the activity of NMDA receptors and reducing the release of glutamate.
实验室实验的优点和局限性
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized and purified using HPLC analysis. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also possesses a wide range of biological activities, making it a versatile compound for various research applications. However, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also has some limitations, including its low solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods.
未来方向
There are several future directions for the research and development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel delivery methods to improve the bioavailability of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide in various diseases and to explore its potential therapeutic applications. Finally, the toxicity and safety of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide need to be evaluated in preclinical and clinical studies before it can be used as a therapeutic agent.
合成方法
The synthesis method of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide involves the reaction of 2-acetyl-1H-isoquinoline with N-methyl-N-phenylacetamide in the presence of a catalyst. The reaction yields 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide as a white solid with a melting point of 193-195°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) analysis.
科学研究应用
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and pain management. It has been shown to possess anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
In neurodegenerative disorders, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been shown to possess neuroprotective activity by reducing oxidative stress and inflammation. It inhibits the production of reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also inhibits the activation of microglial cells and reduces the production of pro-inflammatory cytokines.
In pain management, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been shown to possess analgesic activity by inhibiting the transmission of pain signals in the spinal cord. It inhibits the activity of NMDA receptors and reduces the release of glutamate, which is a major neurotransmitter involved in pain transmission.
属性
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(23)22-13-12-16-8-6-7-11-18(16)19(22)14-20(24)21(2)17-9-4-3-5-10-17/h3-13,19H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJQMBRDTPPXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)




![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)






![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)